REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:7]=[C:8]([CH:12]=[C:13]([O:15][CH3:16])[N:14]=2)[C:9]([OH:11])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:17]([C:19]1[CH:20]=[C:21]([CH:26]=[C:27]([CH3:30])[C:28]=1[OH:29])[C:22]([NH:24]O)=[NH:23])[CH3:18].C1C=CC2N(O)N=NC=2C=1.C1CCC(N=C=NC2CCCCC2)CC1>C1COCC1>[CH:1]1([C:6]2[CH:7]=[C:8]([C:9]3[O:11][N:24]=[C:22]([C:21]4[CH:26]=[C:27]([CH3:30])[C:28]([OH:29])=[C:19]([CH2:17][CH3:18])[CH:20]=4)[N:23]=3)[CH:12]=[C:13]([O:15][CH3:16])[N:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1C=C(C(=O)O)C=C(N1)OC
|
Name
|
3-ethyl-4,N-dihydroxy-5-methyl-benzamidine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(=N)NO)C=C(C1O)C
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
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WAIT
|
Details
|
at 75° C. for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining residue is dissolved in TBME (200 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate that forms is removed
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with additional TBME (200 mL)
|
Type
|
WASH
|
Details
|
The filtrate is washed with approximately 4% aq. NaHCO3 solution (100 mL) and water (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallised from hot acetonitrile (200 mL)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NC(=CC(=C1)C1=NC(=NO1)C1=CC(=C(C(=C1)C)O)CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |